An In-depth Technical Guide to Fluorescein-5-carbonyl Azide, Diacetate: A Versatile Tool for Photoactivated Fluorogenic Labeling
An In-depth Technical Guide to Fluorescein-5-carbonyl Azide, Diacetate: A Versatile Tool for Photoactivated Fluorogenic Labeling
This guide provides a comprehensive technical overview of Fluorescein-5-carbonyl azide, diacetate, a sophisticated fluorogenic and photoactivatable probe designed for the covalent labeling of biomolecules within living systems. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's chemical architecture, functional properties, and practical applications, with a focus on the rationale behind experimental design and execution.
Introduction: A Dual-Action Probe for Cellular Interrogation
Fluorescein-5-carbonyl azide, diacetate is a derivative of the renowned fluorophore, fluorescein. Its design incorporates two key features that enable spatiotemporal control over fluorescent labeling in complex biological environments. Firstly, it exists as a non-fluorescent, cell-permeant diacetate ester. This allows for efficient loading into live cells. Once inside, ubiquitous intracellular esterases cleave the acetate groups, unmasking the fluorescent fluorescein core. Secondly, the presence of a carbonyl azide group provides a photoactivatable handle for covalent conjugation to target biomolecules.[] Upon exposure to ultraviolet (UV) light, this moiety forms a highly reactive nitrene intermediate that can covalently bind to a wide range of chemical entities within its immediate vicinity. This dual-activation mechanism—enzymatic and photochemical—makes it an invaluable tool for applications such as live-cell imaging, protein tracking, and assessing the integrity of delivery systems like micelles.[]
Chemical Structure and Physicochemical Properties
The unique functionality of Fluorescein-5-carbonyl azide, diacetate stems directly from its chemical architecture.
Caption: Chemical structure of Fluorescein-5-carbonyl azide, diacetate.
The core structure is the xanthene-based fluorescein. The two hydroxyl groups are protected as acetate esters, which are crucial for its cell permeability and for quenching its fluorescence. The carbonyl azide group at the 5-position of the pendant phenyl ring is the photo-reactive moiety.
Table 1: Physicochemical and Spectral Properties
| Property | Value | Notes |
| Chemical Formula | C₂₅H₁₅N₃O₈ | [] |
| Molecular Weight | 485.41 g/mol | [] |
| Appearance | Likely a pale yellow to orange solid | Based on related compounds. |
| Solubility | Soluble in DMSO, DMF | |
| Excitation Maximum (Activated) | ~492 nm | After hydrolysis of acetate groups. Based on 5-carboxyfluorescein.[2] |
| Emission Maximum (Activated) | ~517 nm | After hydrolysis of acetate groups. Based on 5-carboxyfluorescein.[2] |
| Extinction Coefficient (ε) (Activated) | >72,000 M⁻¹cm⁻¹ at ~493 nm | For 5-carboxyfluorescein in PBS, pH 7.4.[2] |
| Quantum Yield (Φ) (Activated) | ~0.925 | For fluorescein in 0.1 N NaOH.[3] |
Note: Spectral properties are for the de-acetylated, fluorescein form of the molecule, as the diacetate form is non-fluorescent.
Synthesis Pathway
While a detailed, step-by-step protocol for the commercial synthesis of Fluorescein-5-carbonyl azide, diacetate is proprietary, a plausible synthetic route can be outlined based on established organic chemistry principles and literature on related compounds.
Caption: Plausible synthesis pathway for Fluorescein-5-carbonyl azide, diacetate.
The synthesis likely commences with the reduction of the carboxylic acid group of 5-carboxyfluorescein to an amino group, yielding 5-aminofluorescein.[4][5] This is followed by a diazotization reaction using sodium nitrite in an acidic medium to form a diazonium salt.[6] Subsequent treatment with sodium azide results in the formation of 5-azidofluorescein. The final step involves the acetylation of the two hydroxyl groups on the fluorescein core using acetic anhydride to yield the diacetate product.[7]
Mechanism of Action: A Two-Stage Activation Process
The utility of Fluorescein-5-carbonyl azide, diacetate as a cellular probe is contingent upon a sequential, two-stage activation process: enzymatic de-acetylation followed by photoactivation of the azide.
Caption: Dual activation mechanism of Fluorescein-5-carbonyl azide, diacetate.
Stage 1: Enzymatic De-acetylation and Fluorescence "Turn-On"
The acetate groups render the molecule lipophilic, allowing it to passively diffuse across the plasma membrane of live cells. Once in the cytoplasm, non-specific intracellular esterases hydrolyze the ester bonds, removing the acetate groups. This enzymatic cleavage has two critical consequences:
-
Fluorescence Activation: The de-acetylation restores the conjugated π-system of the fluorescein core, resulting in a significant increase in fluorescence, effectively "turning on" the dye.
-
Cellular Retention: The resulting de-acetylated molecule is more polar and becomes membrane-impermeant, trapping it inside the cell.
Stage 2: Photoactivation and Covalent Conjugation
The carbonyl azide group is relatively stable in the dark. However, upon irradiation with UV light (typically in the range of 250-370 nm), it undergoes photolysis, releasing nitrogen gas (N₂) and forming a highly reactive singlet nitrene intermediate.[8] This nitrene can then undergo a variety of reactions with nearby molecules, including:
-
C-H and N-H Insertion: The nitrene can insert into carbon-hydrogen and nitrogen-hydrogen bonds of proteins, lipids, and other biomolecules.
-
Addition to Double Bonds: It can also react with carbon-carbon double bonds.
-
Reaction with Nucleophiles: Ring expansion can occur, leading to a species that reacts with primary amines.
This rapid and non-specific reaction results in the formation of a stable covalent bond between the fluorescein probe and the target biomolecule. The choice of UV wavelength is critical; longer wavelengths (e.g., 365 nm) are generally preferred for biological applications to minimize cellular damage.[9]
Experimental Protocol: Live-Cell Imaging and Tracking
This protocol provides a general framework for labeling live cells with Fluorescein-5-carbonyl azide, diacetate for subsequent imaging and tracking. Optimization of concentrations, incubation times, and UV exposure will be necessary for specific cell types and experimental goals.
Materials:
-
Fluorescein-5-carbonyl azide, diacetate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Complete cell culture medium appropriate for the cell line
-
Live-cell imaging medium
-
UV lamp with a defined wavelength output (e.g., 365 nm)
-
Fluorescence microscope with appropriate filter sets for fluorescein (Excitation: ~490 nm, Emission: ~520 nm)
Procedure:
-
Preparation of Stock Solution:
-
Prepare a 1-10 mM stock solution of Fluorescein-5-carbonyl azide, diacetate in anhydrous DMSO.
-
Aliquot into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Cell Preparation:
-
Culture cells to the desired confluency on a suitable imaging dish or plate (e.g., glass-bottom dishes).
-
Ensure the cells are healthy and adherent before proceeding.
-
-
Cell Labeling (Esterase Activation):
-
Wash the cells once with pre-warmed PBS.
-
Dilute the stock solution in pre-warmed serum-free medium or PBS to a final working concentration of 1-10 µM.
-
Remove the PBS and add the labeling solution to the cells.
-
Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells two to three times with pre-warmed complete culture medium to remove any unhydrolyzed probe.
-
An optional incubation in complete medium for 30 minutes at 37°C can help ensure complete hydrolysis and removal of extracellular probe.
-
-
Photoactivation and Covalent Labeling:
-
Replace the medium with fresh, pre-warmed live-cell imaging medium.
-
Place the cells on the microscope stage.
-
Expose the region of interest to UV light (e.g., 365 nm) for a short duration (e.g., 30 seconds to 5 minutes). The optimal exposure time and intensity must be determined empirically to maximize labeling while minimizing phototoxicity. It is advisable to keep the sample on a cooled stage if possible.[9]
-
-
Imaging:
-
Immediately following photoactivation, acquire images using the fluorescein filter set.
-
For time-lapse imaging to track the movement of labeled molecules, acquire images at desired intervals.
-
Caption: Experimental workflow for live-cell labeling and imaging.
Safety and Handling
As a Senior Application Scientist, it is imperative to emphasize the importance of proper laboratory safety practices.
-
Chemical Hazards: Fluorescein-5-carbonyl azide, diacetate is a chemical for research use only. While a specific safety data sheet (SDS) may not be readily available, the constituent functional groups warrant caution. Organic azides can be heat- and shock-sensitive and should be handled with care.[10][11] Avoid contact with skin and eyes.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling the compound and its solutions.
-
Handling Precautions: Handle the solid compound in a well-ventilated area or a chemical fume hood. Avoid creating dust. Use plastic or ceramic spatulas, as metal spatulas can potentially form shock-sensitive metal azides.[12] Do not mix with strong acids, as this can generate toxic and explosive hydrazoic acid.[12]
-
Storage: Store the solid compound and stock solutions at -20°C, protected from light and moisture.
-
Waste Disposal: Dispose of all waste containing the compound in accordance with local, state, and federal regulations for chemical waste. Azide-containing waste should be collected in a designated container and not mixed with acidic waste.[11]
-
UV Hazard: When performing the photoactivation step, use appropriate shielding to protect skin and eyes from UV radiation.
Conclusion
Fluorescein-5-carbonyl azide, diacetate represents a powerful class of chemical tools for biological investigation. Its dual-activation mechanism, which combines enzymatic and photochemical triggers, provides researchers with a high degree of control over the timing and location of fluorescent labeling in living cells. This in-depth guide has provided the foundational knowledge of its structure, properties, and mechanism, along with a practical framework for its application. By understanding the causality behind the experimental choices, from probe concentration to UV exposure, researchers can effectively harness the capabilities of this versatile molecule to gain deeper insights into dynamic cellular processes.
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